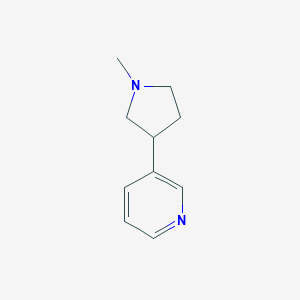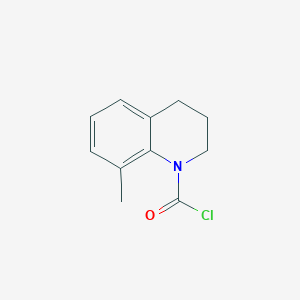
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that belongs to the family of quinoline derivatives. It is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学研究应用
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has a wide range of scientific research applications. One of its most significant applications is in medicinal chemistry, where it is used as a building block for the synthesis of various biologically active compounds. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
作用机制
The mechanism of action of 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is not fully understood. However, it is believed to exert its biological activity by interacting with cellular targets such as enzymes and receptors. For example, it has been reported to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
生化和生理效应
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various biologically active compounds. Additionally, it has been shown to exhibit a wide range of biological activities, making it a valuable tool for drug discovery and development. However, one of the limitations of using 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
未来方向
There are several future directions for research on 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride. One direction is the synthesis of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of its potential applications in material science, such as the development of fluorescent sensors and catalysts. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.
合成方法
The synthesis of 8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can be achieved through various methods. One of the most common methods is the reaction of 8-methylquinoline with phosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the desired product by the addition of thionyl chloride. Other methods include the reaction of 8-methylquinoline with oxalyl chloride and the reaction of 8-methylquinoline with chloroformates.
属性
CAS 编号 |
103661-43-4 |
|---|---|
产品名称 |
8-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC 名称 |
8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-2-5-9-6-3-7-13(10(8)9)11(12)14/h2,4-5H,3,6-7H2,1H3 |
InChI 键 |
WAJBCWMYOGKSPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)Cl |
规范 SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)Cl |
同义词 |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-8-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
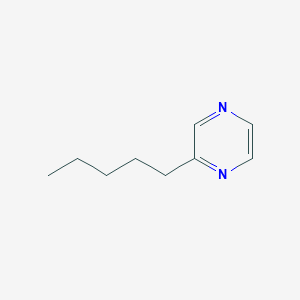

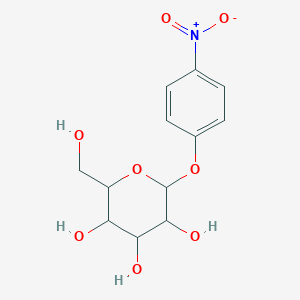

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
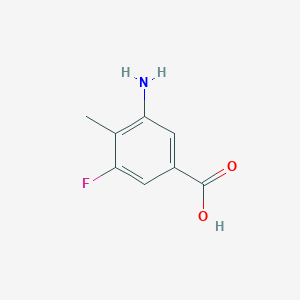
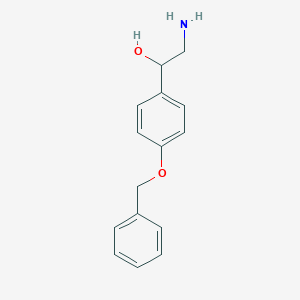
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)
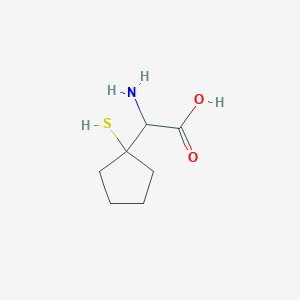
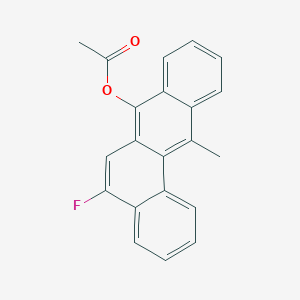
![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
